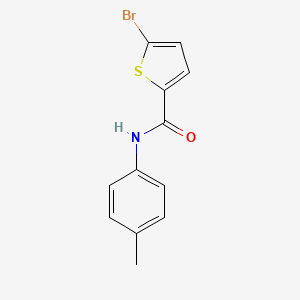

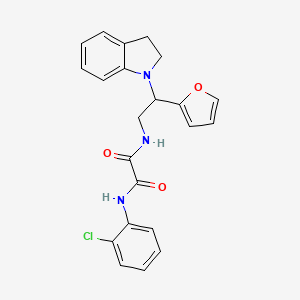

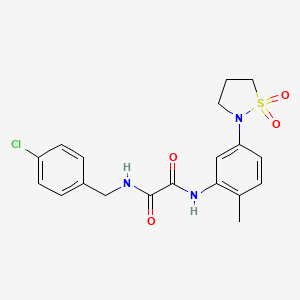

![molecular formula C22H21N3O2 B2933981 10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902019-14-1](/img/structure/B2933981.png)

10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to the class of functionalized pyrimido[4,5-b]quinoline-2,4 (1H,3H)-diones . These compounds are synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines .

Synthesis Analysis

The synthesis of this compound involves a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The use of commercially available anilines allows the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups . This method circumvents the preparation of unstable substituted 2-aminobenzaldehydes that limits the scope of previously described syntheses .Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrimido[4,5-b]quinoline-2,4 (1H,3H)-dione core, with additional substitutions at specific positions . The substitutions include a methyl group, a propyl group, and an o-tolyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of barbituric acid with aldehydes and anilines in a one-pot process . This reaction leads to the formation of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthetic Approaches

Researchers have developed methods for synthesizing pyrimido[4,5-b]quinoline derivatives, highlighting their chemical versatility and potential as scaffolds for further pharmaceutical development. For instance, the one-pot synthesis techniques employing various starting materials such as aromatic aldehydes and amino compounds have been explored to create a wide array of derivatives, showcasing the adaptability of these compounds in synthetic chemistry (Damavandi & Sandaroos, 2012); (Hovsepyan et al., 2018).

Chemical Properties and Modifications

The exploration of different substituents on the pyrimido[4,5-b]quinoline core structure has been a focus, aiming to modify and understand their physical and chemical properties. This includes the synthesis of compounds with varying substituents to investigate their potential biological activities and their interactions with biological targets (Stanforth, 2005).

Potential Applications

Biological Activities

The derivatives of pyrimido[4,5-b]quinoline have been subject to biological screening, revealing potential antimicrobial, anticancer, and antiviral activities. Such findings underscore the importance of these compounds in drug discovery and medicinal chemistry, suggesting that similar structures could be pivotal in developing new therapeutic agents (Hassan et al., 2017); (Paulpandi et al., 2013).

Corrosion Inhibition

Beyond biological implications, pyrimido[4,5-b]quinoline derivatives have been evaluated as corrosion inhibitors for metals, indicating their potential utility in industrial applications. Their ability to form protective layers on metal surfaces suggests a promising avenue for extending the lifespan of metal components in corrosive environments (Verma et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as pyrimido[4,5-b]quinolines, have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Mode of Action

It is known that pyrimido[4,5-b]quinolines interact with their targets to promote apoptosis, repair dna damage, and induce cell cycle arrest

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to apoptosis, dna repair, and cell cycle regulation .

Result of Action

Similar compounds have shown to promote apoptosis, repair dna damage, and induce cell cycle arrest in various cancer cell lines .

Eigenschaften

IUPAC Name |

10-methyl-2-(2-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-4-13-25-20(15-10-6-5-9-14(15)2)23-21-18(22(25)27)19(26)16-11-7-8-12-17(16)24(21)3/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFDBANATYHPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

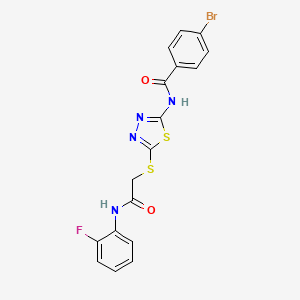

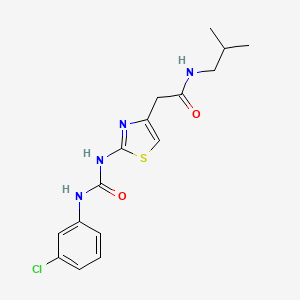

![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)

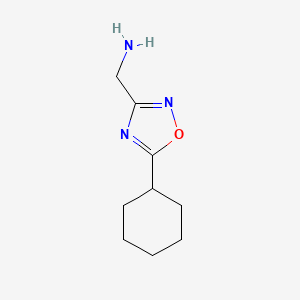

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)

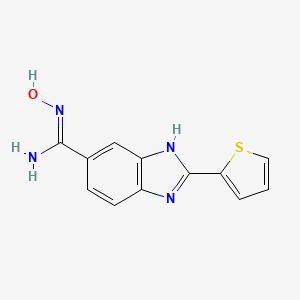

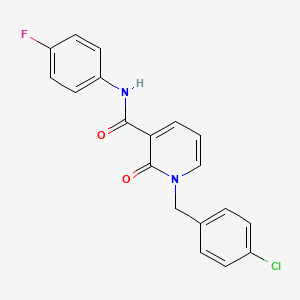

![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)

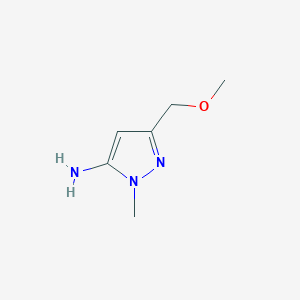

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)

![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)